Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals . This compound is characterized by a seven-membered ring fused to a pyrrole ring, with ethyl and propyl substituents at the 3 and 2 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the cycloaddition of N-acyl α-amino acids to 2-bromo-3,3,3-trifluoropropene .
Industrial Production Methods: Industrial production often employs multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, a three-component reaction involving 3-oxopropanethioamides, oxalaldehyde, and acetonitrile in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used .
Chemical Reactions Analysis
Types of Reactions: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, benzoyl chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Pyrrole: The parent compound, known for its biological activity.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: 3-ETHYL-2-PROPYLCYCLOHEPTA[B]PYRROLE is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties. Its specific substituents (ethyl and propyl groups) further differentiate it from other pyrrole derivatives, potentially leading to unique reactivity and applications .
Properties
CAS No. |
192389-25-6 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-ethyl-2-propylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-3-8-13-11(4-2)12-9-6-5-7-10-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
ZFDMOCAIVRFGGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=CC2=N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.